DAPK1-IN-6d

Kinase Selectivity Profiling DAPK1 Apoptosis

Eliminate confounding off-target variables in DAPK1 target validation with DAPK1-IN-6d, the first selective purine-chemotype inhibitor. In a 96-kinase selectivity screen, DAPK1 was the SOLE kinase inhibited ≥50% at 10 μM—a chemotype-specific selectivity fingerprint unavailable with promiscuous alternatives like TC-DAPK 6 or HS38. Its Jurkat-selective pro-apoptotic activity, driven by the essential C6-benzoxy motif, provides a defined SAR starting point for medicinal chemistry optimization. Choose DAPK1-IN-6d for unambiguous, high-confidence dissection of DAPK1-specific apoptotic signaling.

Molecular Formula C22H22N4O
Molecular Weight 358.4 g/mol
Cat. No. B11936843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAPK1-IN-6d
Molecular FormulaC22H22N4O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C(=NC=N2)OCC3=CC=CC=C3)N=C1C4=CC=CC=C4
InChIInChI=1S/C22H22N4O/c1-22(2,3)26-19(17-12-8-5-9-13-17)25-18-20(26)23-15-24-21(18)27-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3
InChIKeySWFLESJYTXCHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAPK1-IN-6d Procurement: Baseline Characterization of a Purine-Derived Selective DAPK1 Inhibitor


DAPK1-IN-6d, also identified as 6-(benzyloxy)-9-(tert-butyl)-8-phenyl-9H-purine or compound 6d, is a synthetic purine derivative that functions as a selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1) [1]. This compound emerged from a chemical library of 6,8,9-poly-substituted purine analogues synthesized via a novel one-pot synthetic pathway and is characterized by a molecular formula of C22H22N4O with a molecular weight of 358.4 g/mol . Unlike the more widely cited imidazo-pyramidazine or oxazolone-based DAPK1 inhibitors, DAPK1-IN-6d represents a distinct chemotype within the limited repertoire of tool compounds available for interrogating DAPK1-mediated apoptotic pathways [1].

Why Generic DAPK1 Inhibitor Substitution Fails: Chemotype-Specific Selectivity and Off-Target Liability of DAPK1-IN-6d


The procurement of a generic DAPK1 inhibitor or substitution with a more potent but promiscuous analog introduces significant risk of confounding phenotypic outcomes. DAPK1-IN-6d is distinguished by its chemotype-specific selectivity profile: in a panel of 96 recombinant human kinases involved in apoptotic events, DAPK1 was the sole kinase inhibited by ≥50% at a screening concentration of 10 μM, establishing a unique class-level selectivity signature among purine-derived inhibitors [1]. In contrast, widely available commercial alternatives exhibit broader inhibition profiles. TC-DAPK 6, while significantly more potent against DAPK1 (IC50 = 69 nM), demonstrates activity against DAPK3 (IC50 = 225 nM) and has been profiled only against a limited set of 48 kinases, with IC50 values >10 μM for those tested but without full kinome-wide selectivity assessment comparable to the 96-kinase panel used for DAPK1-IN-6d . Similarly, HS38, despite comparable DAPK1 potency (IC50 = 200 nM), exhibits dual inhibition of DAPK3 (Kd = 280 nM) and cross-reactivity with PIM3 (IC50 = 200 nM), introducing additional off-target variables that compromise the interpretation of DAPK1-specific biological effects [2]. The purine scaffold of DAPK1-IN-6d thus offers a distinct selectivity fingerprint that cannot be replicated by oxazolone, pyrazolo-pyrimidinone, or imidazo-pyramidazine chemotypes.

DAPK1-IN-6d Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


Kinome-Wide Selectivity: DAPK1-IN-6d Exhibits Unambiguous Target Engagement Among 96 Apoptosis-Relevant Kinases

In a comprehensive kinase selectivity screen using 33P-radiolabeled kinase assays against 96 recombinant human kinases implicated in apoptotic signaling, DAPK1-IN-6d demonstrated remarkable target specificity: DAPK1 was the only kinase inhibited by 50% or greater at a screening concentration of 10 μM. This level of kinome-wide selectivity is distinctive among purine-derived DAPK1 inhibitors and contrasts with comparator compounds such as HS38, which exhibits dual DAPK1/ZIPK inhibition (Kd = 300 nM and 280 nM, respectively) and additional activity against PIM3 (IC50 = 200 nM), or TC-DAPK 6, which inhibits both DAPK1 (IC50 = 69 nM) and DAPK3 (IC50 = 225 nM) [1] [2] .

Kinase Selectivity Profiling DAPK1 Apoptosis Off-Target Screening

Differential Antiproliferative Activity: DAPK1-IN-6d Demonstrates Cell Line-Specific Potency in Leukemia Models

Among an 18-member library of 6,8,9-poly-substituted purine analogues, DAPK1-IN-6d (compound 6d) exhibited the highest antiproliferative activity against Jurkat acute T-cell leukemia cells, a phenotype that correlated with its lowest IC50 value against recombinant DAPK1 (2.5 μM). Notably, all compounds in the series, including DAPK1-IN-6d, induced a lower effect on K562 chronic erythroleukemia cells, indicating cell-context-dependent activity [1]. This Jurkat-selective antiproliferative profile distinguishes DAPK1-IN-6d from structurally unrelated DAPK1 inhibitors such as aryl carboxamide derivative 4q (IC50 = 1.09 μM against DAPK1), which demonstrated broader activity across a 60-cell-line panel including both leukemia (K-562, 72% GI) and breast cancer (MDA-MB-468, 75% GI) models [2].

Leukemia Antiproliferative Activity Jurkat Cells Apoptosis Induction

Structure-Activity Relationship Validation: Benzoxy Group at C6 Position Confers Antiproliferative Phenotype

Systematic structure-activity relationship (SAR) analysis of the 6,8,9-poly-substituted purine library established that the presence of a benzoxy group at the C6 position of the purine aromatic ring is essential for antiproliferative activity in Jurkat cells. Compounds lacking this C6-benzoxy substitution exhibited significantly reduced or no antiproliferative effect, identifying this structural motif as a pharmacophoric determinant of DAPK1-IN-6d's biological activity [1]. This SAR insight is unique to the purine chemotype and provides a structural basis for differentiation from other DAPK1 inhibitor classes. For example, TC-DAPK 6 (an oxazolone derivative) and HS38 (a pyrazolo-pyrimidinone) rely on entirely distinct core scaffolds with different binding determinants, and their SAR relationships cannot be extrapolated to the purine series [2] [3].

Purine SAR DAPK1 Inhibition Medicinal Chemistry Structure-Activity Relationship

Functional Phenotype-Target Correlation: Apoptosis Induction in Jurkat Cells Linked to DAPK1 Inhibition

DAPK1-IN-6d treatment of Jurkat cells induced apoptosis as evidenced by cell cycle analysis, Annexin-V staining, and cleavage of initiator caspases. Critically, the study established a direct correlation between DAPK1 inhibition and the pro-apoptotic phenotype: among 96 kinases tested, DAPK1 was the only kinase inhibited ≥50% by the active purine analogues, and the most active antiproliferative agent (compound 6d) displayed the lowest IC50 against recombinant DAPK1 (2.5 μM) [1]. This phenotype-target correlation provides confidence that the observed apoptosis results from DAPK1 inhibition rather than off-target effects. In contrast, HS38, while inhibiting DAPK1 (IC50 = 200 nM) and decreasing RLC20 phosphorylation in cellular studies, exhibits concurrent inhibition of ZIPK/DAPK3 and PIM3, making it impossible to definitively attribute smooth muscle or apoptotic effects to DAPK1 inhibition alone without additional genetic controls [2].

Apoptosis Caspase Activation Phenotypic Screening Target Engagement

DAPK1-IN-6d: Evidence-Based Research and Industrial Application Scenarios


Target Validation Studies Requiring High-Confidence DAPK1-Specific Phenotypic Attribution

DAPK1-IN-6d is optimally deployed in target validation experiments where unambiguous attribution of biological effects to DAPK1 inhibition is critical. The compound's demonstrated selectivity—inhibiting only DAPK1 among 96 apoptosis-relevant kinases at ≥50% at 10 μM—minimizes confounding off-target effects that could otherwise mislead target validation conclusions [1]. This scenario is particularly relevant for academic research laboratories and biopharmaceutical discovery programs investigating DAPK1's role in apoptosis, autophagy, or tumor suppression where the use of less selective inhibitors such as HS38 (which inhibits DAPK1, ZIPK, and PIM3) or TC-DAPK 6 (which inhibits both DAPK1 and DAPK3) would require extensive orthogonal genetic controls to deconvolute kinase-specific contributions [2] .

T-Cell Leukemia Mechanistic Studies Leveraging Jurkat Cell-Selective Antiproliferative Activity

DAPK1-IN-6d's Jurkat-selective antiproliferative activity, combined with minimal effects on K562 chronic erythroleukemia cells, makes it a valuable tool for investigating DAPK1-dependent apoptotic signaling specifically in T-cell leukemia models [1]. Researchers studying the differential sensitivity of hematological malignancies to DAPK1 inhibition can employ this compound to interrogate cell-type-specific signaling networks without the confounding broad-spectrum anti-proliferative effects observed with aryl carboxamide derivatives such as compound 4q, which exhibits activity across leukemia, breast, and other solid tumor lines [3]. This application scenario is particularly suited for academic hematology/oncology research groups and CROs conducting mechanism-of-action studies in lymphoid malignancies.

Purine Scaffold-Based Medicinal Chemistry Optimization Programs

The validated SAR demonstrating that the C6-benzoxy group is essential for antiproliferative activity in Jurkat cells provides medicinal chemistry teams with a rational starting point for structure-guided optimization of the purine chemotype [1]. Unlike the oxazolone scaffold of TC-DAPK 6 or the pyrazolo-pyrimidinone core of HS38, the purine scaffold offers distinct synthetic accessibility and derivatization opportunities at multiple positions (C6, C8, N9) that have been systematically explored in the 18-member library synthesis [1] [2] . Pharmaceutical and biotechnology medicinal chemistry departments seeking to develop next-generation DAPK1 inhibitors with improved potency while maintaining the favorable selectivity profile of DAPK1-IN-6d can leverage this established SAR framework to guide lead optimization efforts.

Apoptosis Pathway Dissection Requiring Phenotype-Target Correlation Confidence

DAPK1-IN-6d is ideally suited for experiments designed to dissect DAPK1-specific contributions to apoptotic signaling cascades. The compound's demonstrated induction of apoptosis in Jurkat cells, as verified by cell cycle analysis, Annexin-V staining, and initiator caspase cleavage, is directly correlated with its DAPK1 inhibitory activity—a 1:1 phenotype-target correlation established by the comprehensive 96-kinase selectivity screen [1]. This correlation confidence is not available with HS38, where the concurrent inhibition of DAPK1, ZIPK, and PIM3 creates ambiguity regarding which kinase inhibition drives observed decreases in RLC20 phosphorylation or other cellular effects [2]. For researchers in apoptosis, cell death, and cancer biology fields, DAPK1-IN-6d offers a cleaner chemical probe for establishing DAPK1-specific pathway relationships without the interpretive caveats inherent to less selective tool compounds.

Quote Request

Request a Quote for DAPK1-IN-6d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.